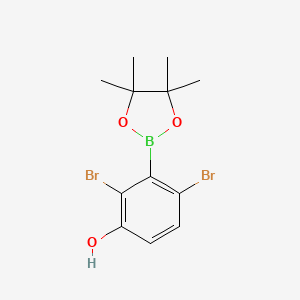

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Descripción general

Descripción

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H15BBr2O3 and its molecular weight is 377.87 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

“2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a boronic acid derivative. Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .

Mode of action

The boronic acid moiety in “this compound” can form reversible covalent bonds with proteins, which can lead to changes in the protein’s function .

Biochemical pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as molecular tools in biology .

Pharmacokinetics

The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of action

The ability of boronic acids and their derivatives to form reversible covalent bonds with proteins can lead to changes in cellular processes .

Action environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH and the presence of transporters .

Actividad Biológica

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and literature.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C₁₄H₁₈B₂Br₂O₃ |

| Molecular Weight | 415.96 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of phenolic compounds can exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It interacts with cellular pathways involved in tumor growth and metastasis.

- Case Study : A study on related compounds demonstrated that certain phenolic derivatives showed enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound also displays antimicrobial activity:

- In vitro Studies : Research indicates that similar dibromo-substituted phenols possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The dioxaborolane moiety may enhance this activity by disrupting bacterial cell wall synthesis.

- Example : In a comparative study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial action .

Antioxidant Activity

Another notable feature is the compound's antioxidant potential:

- Mechanism : The presence of hydroxyl groups in phenolic compounds contributes to their ability to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.

- Research Findings : Studies reveal that the antioxidant capacity of related compounds was measured using DPPH and ABTS assays, indicating significant radical scavenging activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Substitution Effects : The introduction of bromine atoms at specific positions on the phenolic ring enhances lipophilicity and cellular uptake.

- Dioxaborolane Influence : The dioxaborolane group may play a key role in modulating the compound's reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

Synthesis of Advanced Materials

The compound serves as a key intermediate in the synthesis of covalent organic frameworks (COFs). COFs are porous materials that have applications in gas storage, separation processes, and catalysis. The presence of the boron atom facilitates the formation of stable linkages within these frameworks.

Case Study : A study demonstrated the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives in creating highly conjugated COFs that exhibit two-photon up-conversion luminescence. These materials have potential applications in optoelectronic devices and sensors due to their enhanced light absorption properties .

Photocatalysis

The compound has been explored for its photocatalytic properties. By integrating this compound into photocatalytic systems, researchers have developed materials capable of facilitating hydrogen production under visible light irradiation. This application is crucial for sustainable energy solutions.

Case Study : Research indicates that incorporating 2,4-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol into photocatalytic systems significantly enhances hydrogen production efficiency compared to traditional catalysts .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its bromine atoms can participate in electrophilic aromatic substitution reactions or serve as leaving groups in nucleophilic substitutions.

Example Reaction : The compound can be used to synthesize other brominated phenolic compounds through halogenation reactions, which are essential in producing pharmaceuticals and agrochemicals.

Biological Applications

There is emerging interest in the biological applications of this compound due to its potential as an antibacterial agent. The bromine substituents may enhance the compound's ability to interact with biological membranes or proteins.

Research Findings : Preliminary studies have shown that brominated phenols exhibit antimicrobial activity against various pathogens. Further research is needed to explore the specific mechanisms of action and efficacy .

Summary Table of Applications

Propiedades

IUPAC Name |

2,4-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBr2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTGMRKXRZPUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743460 | |

| Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-61-9 | |

| Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.